N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a thioether-linked 3,4-dihydroquinoline moiety, and a 4-methoxybenzamide group. The triazolopyridazine scaffold is known for its role in kinase inhibition and receptor binding, while the dihydroquinoline group may enhance lipophilicity and membrane permeability. The 4-methoxybenzamide substituent contributes to hydrogen bonding and solubility properties. Synthesis likely involves coupling reactions under basic conditions (e.g., cesium carbonate in DMF) or carbodiimide-mediated amidation, followed by characterization via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-[2-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3S/c1-35-20-10-8-19(9-11-20)26(34)27-15-14-23-29-28-22-12-13-24(30-32(22)23)36-17-25(33)31-16-4-6-18-5-2-3-7-21(18)31/h2-3,5,7-13H,4,6,14-17H2,1H3,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIUTXNOOGEVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has attracted attention due to its potential pharmacological applications. The compound features a quinoline moiety linked to a triazole and pyridazine structure, which may contribute to its biological activity. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C22H21N5O3S
- Key Functional Groups :
- Dihydroquinoline
- Triazole
- Pyridazine
- Methoxybenzamide
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could inhibit kinases or other enzymes that play a role in cancer cell proliferation.
- Receptor Interaction : It may bind to various receptors, modulating signal transduction pathways that influence cellular responses.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Overview
Anticancer Activity
A study conducted on the compound's effects on human cancer cell lines showed significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The compound was found to inhibit key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
In vitro tests revealed that the compound exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to conventional antibiotics.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have identified key modifications that improve potency and selectivity towards target enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared to analogs in the following table:
Key Findings:
Substituent Effects: The 3,4-dihydroquinoline group in the target compound likely improves lipophilicity compared to nitro- or pyridinyl-substituted analogs, affecting cellular uptake . The 4-methoxybenzamide moiety may enhance solubility relative to unsubstituted benzamides, as seen in ’s tyrosinase inhibitors .
Synthetic Routes: The target compound’s synthesis may parallel methods in (cesium carbonate-mediated coupling) or (EDCI/HOBt-mediated amidation), with yields dependent on steric hindrance from the dihydroquinoline group .
The dihydroquinoline moiety could confer neuroprotective or anticancer properties, as seen in similar quinoline derivatives .
Q & A
Advanced Question
- Design of Experiments (DoE) : Use statistical models to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 0.5–2.0 eq. of H₂SO₄) .
- Flow Chemistry : Continuous-flow systems enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the thioether group) .
- In situ monitoring : Employ TLC (Silufol UV-254, chloroform:acetone 3:1) or HPLC to track reaction progress and adjust parameters dynamically .
What structural confirmation techniques are critical for resolving ambiguities in the triazolo-pyridazine core?
Basic Question
- X-ray Crystallography : Resolves bond angles and confirms heterocyclic regiochemistry (e.g., distinguishing [1,2,4]triazolo[4,3-b]pyridazine from isomeric forms) .
- 2D NMR : - HSQC and HMBC correlations verify connectivity, such as cross-peaks between the thioethyl group and triazolo N-atoms .
How should contradictory yield data in similar syntheses be analyzed?
Advanced Question
- Side Reaction Analysis : Low yields (e.g., 45% in vs. 73% in ) may arise from competing hydrolysis of the thioether group under acidic conditions. Use LC-MS to identify byproducts like sulfonic acid derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than ethanol, reducing premature precipitation .
What methodologies are recommended for evaluating bioactivity in related heterocyclic compounds?
Basic Question
- Enzyme Inhibition Assays : Test kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Antimicrobial Screening : Use microdilution assays (MIC values) against Mycobacterium tuberculosis or Gram-negative bacteria, comparing with controls like isoniazid .
Which analytical techniques are most reliable for assessing purity in complex heterocyclic systems?
Advanced Question
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 285.3012 in ).
- HPLC-PDA : Detects impurities down to 0.1% using C18 columns (acetonitrile/water gradient) .
- Elemental Analysis : Validate C/H/N/S percentages within ±0.3% of theoretical values .
How does the thioether group influence reactivity in downstream functionalization?
Advanced Question
- Oxidation Sensitivity : The thioether can oxidize to sulfoxide/sulfone under strong oxidants (e.g., H₂O₂), requiring inert atmospheres (N₂/Ar) during reactions .
- Nucleophilic Substitution : The sulfur atom acts as a leaving group in SN2 reactions, enabling further alkylation or arylation .
What safety protocols are critical when handling intermediates with reactive thioamide groups?
Basic Question
- Ventilation : Use fume hoods to avoid exposure to volatile byproducts (e.g., H₂S).
- PPE : Nitrile gloves and goggles to prevent skin/eye contact with irritants like concentrated H₂SO₄ .
- Emergency Measures : Immediate rinsing with water for spills and antidote availability (e.g., activated charcoal for ingestion) .
How do substituents on the triazolo-pyridazine core affect electronic properties and binding affinity?
Advanced Question
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing groups (e.g., -CF₃) enhance π-π stacking with aromatic residues in target proteins .
- SAR Studies : Methoxy groups increase lipophilicity (logP >2.5), improving membrane permeability in cell-based assays .
What challenges arise during scale-up from milligram to gram quantities?
Advanced Question
- Precipitation Control : Optimize cooling rates to prevent amorphous solid formation during crystallization .
- Catalyst Recovery : Use immobilized catalysts (e.g., SiO₂-supported H₂SO₄) to reduce waste and improve recyclability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
